molecular formula C15H11N3O4 B7831494 4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid

4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid

Cat. No.: B7831494
M. Wt: 297.26 g/mol
InChI Key: PINYLVKOWHIVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Properties

IUPAC Name

4-[(2,3-dioxo-1H-pyrido[2,3-b]pyrazin-4-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-13-14(20)18(12-11(17-13)2-1-7-16-12)8-9-3-5-10(6-4-9)15(21)22/h1-7H,8H2,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINYLVKOWHIVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=O)N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-nicotinonitriles with carbonyl compounds, followed by cyclization and oxidation steps. The reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties .

Scientific Research Applications

4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.